molecular formula C10H10O3S B1331515 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid CAS No. 22536-46-5

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid

Cat. No.: B1331515
CAS No.: 22536-46-5
M. Wt: 210.25 g/mol
InChI Key: NNNVHZPLMZHPBQ-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H10O3S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to an acetic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid typically involves the reaction of 2-oxo-2-phenylethyl bromide with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of thioglycolic acid attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in protein synthesis or metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-phenacylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-9(6-14-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVHZPLMZHPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302742
Record name NSC153308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-46-5
Record name NSC153308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC153308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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